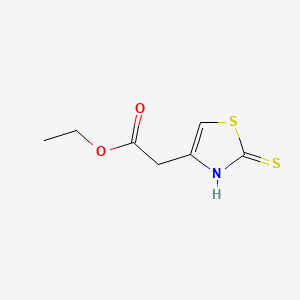

Ethyl2-(2-mercaptothiazol-4-yl)acetate

Description

Significance of Thiazole (B1198619) Scaffold in Contemporary Organic Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. globalresearchonline.netfiveable.me This structural motif is present in a wide array of biologically active natural products and synthetic compounds. fiveable.mebritannica.com The unique chemical and physical properties imparted by the sulfur and nitrogen heteroatoms, such as their ability to participate in hydrogen bonding and coordinate with metal ions, contribute to the diverse pharmacological activities of thiazole-containing molecules. fiveable.me

Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. fiveable.menih.gov This versatility has made the thiazole scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. Consequently, the synthesis and functionalization of thiazole derivatives remain an active and important area of contemporary organic chemistry research. globalresearchonline.netfiveable.me

Rationale for In-depth Investigation of Ethyl 2-(2-mercaptothiazol-4-yl)acetate

Ethyl 2-(2-mercaptothiazol-4-yl)acetate serves as a valuable building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecules. The mercapto group, the ester functionality, and the thiazole ring itself provide opportunities for a variety of chemical transformations. This makes the compound a versatile intermediate for the synthesis of a wide range of heterocyclic systems and other target molecules with potential biological applications.

The investigation of Ethyl 2-(2-mercaptothiazol-4-yl)acetate and its derivatives is driven by the quest for novel compounds with enhanced or specific biological activities. By modifying the core structure of this compound, researchers can explore structure-activity relationships and design new molecules with tailored properties.

Historical Development and Academic Research Landscape of Related Thiazole Compounds

The study of thiazole chemistry has a rich history, with foundational work being laid by Hofmann and Hantzsch. eurekaselect.comijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for constructing the thiazole ring. wikipedia.orgyoutube.com Over the years, numerous other synthetic methodologies have been developed to access a wide variety of substituted thiazoles. pharmaguideline.comorganic-chemistry.org

The academic research landscape for thiazole compounds is vast and continues to expand. Early research focused on the isolation and characterization of naturally occurring thiazoles, such as vitamin B1 (thiamine). wikipedia.org Subsequent work has been dedicated to the synthesis of novel thiazole derivatives and the evaluation of their pharmacological potential. The development of commercially significant thiazoles, including dyes and fungicides, has also been a major focus. wikipedia.org More recently, research has explored the use of thiazole-containing compounds in materials science and as ligands in coordination chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-sulfanylidene-3H-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-2-10-6(9)3-5-4-12-7(11)8-5/h4H,2-3H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXKPHHHPPZJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885718 | |

| Record name | 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38449-49-9 | |

| Record name | Ethyl 2,3-dihydro-2-thioxo-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38449-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038449499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dihydro-2-thioxothiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 2 2 Mercaptothiazol 4 Yl Acetate

Precursor Synthesis and Strategic Intermediate Derivatization for Thiazole (B1198619) Systems

The cornerstone of synthesizing Ethyl 2-(2-mercaptothiazol-4-yl)acetate lies in the construction of the thiazole ring, a common scaffold in many biologically active molecules. The Hantzsch thiazole synthesis is a traditional and versatile method for this purpose, typically involving the reaction of an α-haloketone with a thioamide. chemhelpasap.com

A strategic pathway to the target compound commences with the synthesis of a key intermediate, such as ethyl 2-(2-aminothiazol-4-yl)acetate. This can be achieved through the reaction of ethyl 4-chloroacetoacetate with thiourea. The α-halocarbonyl component, ethyl 4-chloroacetoacetate, provides the C4 and C5 atoms of the thiazole ring, along with the acetic acid ester side chain. Thiourea serves as the source for the nitrogen at position 3, the carbon at position 2, and the sulfur atom at position 1.

The derivatization of the initial 2-aminothiazole (B372263) intermediate is a critical step. To introduce the desired mercapto group at the C2 position, a common strategy involves the diazotization of the 2-amino group, followed by a Sandmeyer-type reaction. This two-step process transforms the amino group into a diazonium salt, which is then displaced by a sulfur nucleophile.

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

| Ethyl 4-chloroacetoacetate | Provides the C4 and C5 atoms of the thiazole ring and the ester side chain. |

| Thiourea | Source of N3, C2, and S1 atoms of the thiazole ring. |

| Ethyl 2-(2-aminothiazol-4-yl)acetate | Key intermediate with the foundational thiazole and ester structure. |

| 2-Mercapto-4-methyl-5-thiazoleacetic acid | A related compound whose synthesis provides insights into forming the mercapto-thiazole acetic acid core. chemdad.com |

Optimized Reaction Conditions and Yield Enhancement for Ethyl 2-(2-mercaptothiazol-4-yl)acetate Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of Ethyl 2-(2-mercaptothiazol-4-yl)acetate. This involves a careful selection of solvents, catalysts, and temperature, as well as considering the sequence of synthetic steps.

One-Pot Cyclocondensation Strategies for Thiazole Ring Formation

To streamline the synthesis of the thiazole core, one-pot cyclocondensation strategies are highly desirable. ijcce.ac.irscispace.comresearchgate.net These methods aim to combine multiple reaction steps into a single operation, thereby reducing reaction time, minimizing waste, and simplifying purification processes. For the synthesis of the 2-aminothiazole precursor, a one-pot approach could involve the in-situ generation of the α-haloketone followed by immediate reaction with thiourea. The use of microwave assistance has been shown to significantly accelerate Hantzsch thiazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes nih.gov |

| Yield | Moderate to Good | Often Higher nih.gov |

| Purification | May require extensive purification | Often results in cleaner reactions |

Multi-Step Functionalization Sequences for Targeted Ester Linkage

The introduction of the ethyl ester group can be strategically placed at different stages of the synthesis. One approach is to start with a precursor that already contains the ethyl ester moiety, such as ethyl 4-chloroacetoacetate. farmaciajournal.com This ensures the ester is present from the beginning of the thiazole ring formation.

Exploration of Green Chemistry Principles in the Preparation of Ethyl 2-(2-mercaptothiazol-4-yl)acetate

The application of green chemistry principles is increasingly important in modern organic synthesis. For the preparation of Ethyl 2-(2-mercaptothiazol-4-yl)acetate, several green strategies can be employed to minimize environmental impact.

The use of greener solvents is a key consideration. Water or ethanol (B145695) are preferable to hazardous organic solvents. bepls.com Catalyst-free reaction conditions, where possible, also contribute to a more environmentally benign process. organic-chemistry.org Furthermore, the development of one-pot syntheses, as mentioned earlier, aligns with the principles of atom economy and waste reduction. nih.govacs.org The use of reusable catalysts, such as silica-supported tungstosilisic acid, in Hantzsch-type reactions is another promising green approach. mdpi.com

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Employing water, ethanol, or polyethylene (B3416737) glycol (PEG) as reaction media. bepls.com |

| Atom Economy | Designing one-pot reactions to maximize the incorporation of starting materials into the final product. nih.govacs.org |

| Catalysis | Utilizing reusable solid acid catalysts to avoid the use of corrosive mineral acids. mdpi.com |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. nih.gov |

Process Chemistry Considerations and Scale-Up Methodologies for Compound Production

For large-scale production, batch or continuous flow processes can be considered. Continuous flow chemistry, in particular, offers advantages in terms of safety, heat and mass transfer, and process control. The purification of the final product is also a critical aspect. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness. The development of a robust and scalable purification protocol is essential for obtaining the desired compound with high purity.

The stability of intermediates and the final product under storage and transport conditions must also be evaluated. A thorough understanding of the reaction kinetics and thermodynamics is crucial for designing a safe, efficient, and economically viable large-scale synthesis of Ethyl 2-(2-mercaptothiazol-4-yl)acetate.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2 Mercaptothiazol 4 Yl Acetate

Thiol-Thione Tautomerism (e.g., Ethyl 2-(2-thioxo-2,3-dihydrothiazol-4-yl)acetate) and its Impact on Reaction Pathways

The chemical behavior of Ethyl 2-(2-mercaptothiazol-4-yl)acetate is significantly influenced by the phenomenon of thiol-thione tautomerism. This involves an equilibrium between the thiol form, which possesses a sulfhydryl (-SH) group, and the thione form, Ethyl 2-(2-thioxo-2,3-dihydrothiazol-4-yl)acetate, which contains a thiocarbonyl (C=S) group within the heterocyclic ring. wikipedia.orgresearchgate.net In the solid state and in solution, the thione tautomer is generally the more stable and predominant form. wikipedia.org This equilibrium is not static and can be influenced by factors such as the solvent, pH, and temperature, which in turn dictates the compound's reactivity in various chemical transformations.

The predominance of the thione form means that the hydrogen atom is located on the nitrogen atom of the thiazole (B1198619) ring rather than on the sulfur atom. wikipedia.org This arrangement has a profound impact on the molecule's reaction pathways. For instance, reactions that might be expected to involve the free thiol group could proceed through a different mechanism involving the thione functionality. The tautomeric equilibrium is a critical consideration in predicting the outcome of reactions and in designing synthetic strategies involving this compound.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the relative stabilities of the tautomers and the energetic barriers for their interconversion. semanticscholar.orgresearchgate.net Such computational approaches help in understanding the electronic structure and reactivity of each tautomer, further elucidating how the thiol-thione equilibrium governs the reaction pathways. semanticscholar.orgresearchgate.net

Reactions Involving the Thiazole Heterocycle of Ethyl 2-(2-mercaptothiazol-4-yl)acetate

The thiazole ring in Ethyl 2-(2-mercaptothiazol-4-yl)acetate is an aromatic heterocycle, and its reactivity is a composite of the functionalities present: the thiazole core, the mercapto/thione group, and the ethyl acetate (B1210297) substituent. chemicalbook.com The electron distribution within the thiazole ring makes it susceptible to various types of reactions. wikipedia.orgpharmaguideline.com

The thiazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents. pharmaguideline.comnumberanalytics.com The calculated pi-electron density suggests that the C5 position is the most favorable site for electrophilic attack. chemicalbook.comwikipedia.org However, the presence of the electron-withdrawing ethyl acetate group at the C4 position and the tautomeric mercapto/thione group at the C2 position can deactivate the ring towards electrophiles.

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: Typically achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Friedel-Crafts Acylation: Can occur in the presence of a Lewis acid catalyst. numberanalytics.com

The specific conditions and outcomes of these reactions for Ethyl 2-(2-mercaptothiazol-4-yl)acetate would require empirical investigation, as the interplay of the existing substituents significantly directs the regioselectivity and feasibility of the substitution.

Nucleophilic attack on the thiazole ring is also a possible reaction pathway, particularly at the C2 position, which is rendered electron-deficient. chemicalbook.compharmaguideline.com Strong nucleophiles are generally required for such reactions to proceed. pharmaguideline.com The presence of a good leaving group on the ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com

Under certain conditions, the thiazole ring can undergo ring-opening reactions. For instance, treatment with reducing agents like Raney nickel can lead to cleavage of the ring system. youtube.com Thiamine (Vitamin B1), which contains a thiazole ring, can undergo a reversible ring-opening in slightly alkaline conditions to form a thiol-bearing molecule. nih.gov While not directly analogous, this illustrates a potential reactivity pattern for the thiazole moiety under specific conditions.

Transformations of the Mercapto (-SH) Moiety in Ethyl 2-(2-mercaptothiazol-4-yl)acetate

The mercapto group, existing in equilibrium with its thione tautomer, is a highly reactive functional group that can undergo a variety of transformations.

The sulfur atom in the mercapto group is a potent nucleophile and readily participates in S-alkylation and S-acylation reactions. nih.govnih.gov

S-Alkylation: This reaction involves the treatment of the compound with an alkyl halide in the presence of a base to deprotonate the thiol, forming a thiolate anion which then acts as the nucleophile. nih.gov This results in the formation of a thioether. A variety of alkylating agents can be employed, leading to a diverse range of S-substituted derivatives. nih.gov

S-Acylation: Similarly, reaction with acyl halides or anhydrides leads to the formation of thioesters. These reactions are also typically carried out in the presence of a base.

These S-functionalization reactions are valuable for introducing a wide array of molecular fragments onto the thiazole scaffold, enabling the synthesis of derivatives with tailored properties.

Table 1: Examples of S-Alkylation and S-Acylation Reactions of Mercaptothiazole Derivatives

| Reactant | Reagent | Product Type |

| 2-Mercaptobenzothiazole (B37678) | Benzyl halide | 2-Benzylsulfanyl derivative (Thioether) nih.gov |

| 2-Mercaptobenzothiazole | Acetic anhydride | S-acyl derivative (Thioester) nih.gov |

| Arylthioureas | Tetraalkylammonium salts | S-alkylated products nih.gov |

Oxidation and Reduction Chemistry of the Thiol Group

The thiol group is redox-active and can be both oxidized and reduced.

Oxidation: The oxidation of 2-mercaptothiazoles can lead to different products depending on the oxidizing agent and reaction conditions. acs.org

Mild oxidizing agents, such as hydrogen peroxide in neutral or slightly acidic solutions, can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(thiazole) derivatives. acs.org

Stronger oxidizing agents or different reaction conditions can lead to the formation of sulfonic acids or even the removal of the sulfur-containing group to yield the unsubstituted thiazole. For example, oxidation of 2-mercapto-4-methylthiazole with hydrogen peroxide in a strongly acidic medium can yield 4-methylthiazole. acs.org The oxidation of 2-mercaptobenzothiazole can yield 2,2′-dithiobis(benzothiazole) at lower temperatures, while at higher temperatures, 2,2′-thiobisbenzothiazole can be formed. researchgate.netgoogle.com

Reduction: The thiol group itself is in a reduced state. Reduction chemistry would typically involve the cleavage of a disulfide bond back to two thiol groups. This is a common reaction in biochemistry, often mediated by reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. libretexts.org In the context of Ethyl 2-(2-mercaptothiazol-4-yl)acetate, if a disulfide dimer were formed, it could be reduced back to the monomeric thiol.

Table 2: Oxidation Products of 2-Mercaptothiazole Derivatives

| Starting Material | Oxidizing Agent | Conditions | Major Product |

| 2-Mercapto-4,5-dimethylthiazole | Hydrogen Peroxide | Neutral solution | 4,5-Dimethylthiazole-2-disulfide acs.org |

| 2-Mercapto-4-methylthiazole | Hydrogen Peroxide | Strongly acid medium | 4-Methylthiazole acs.org |

| 2-Mercaptobenzothiazole | Molecular Oxygen | 50-90°C | 2,2′-Dithiobis(benzothiazole) researchgate.net |

| 2-Mercaptobenzothiazole | Molecular Oxygen | >90°C | 2-Hydroxybenzothiazole (via sulfinic/sulfonic acids) researchgate.net |

Reactivity Profile of the Ethyl Acetate Ester Functional Group

The chemical behavior of Ethyl 2-(2-mercaptothiazol-4-yl)acetate is significantly influenced by the reactivity of its ethyl acetate ester functional group. This group partakes in several characteristic reactions common to esters, including hydrolysis, transesterification, and reduction. The electrophilic nature of the carbonyl carbon in the ester moiety makes it susceptible to attack by nucleophiles, forming a tetrahedral intermediate that is central to these transformations.

Hydrolysis: The ester can be hydrolyzed to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), the ester undergoes reversible hydrolysis to yield 2-(2-mercaptothiazol-4-yl)acetic acid and ethanol (B145695). libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.orgijcce.ac.ir The products are ethanol and the corresponding carboxylate salt, in this case, sodium 2-(2-mercaptothiazol-4-yl)acetate. libretexts.orgvernier.com This method is often preferred for its irreversibility and generally cleaner reaction profile. uv.es

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. youtube.com For example, reacting Ethyl 2-(2-mercaptothiazol-4-yl)acetate with methanol (B129727) under acidic conditions would result in the formation of Methyl 2-(2-mercaptothiazol-4-yl)acetate and ethanol. pearson.com The reaction is an equilibrium process, and using the alcohol reactant as the solvent can shift the equilibrium towards the desired product. biofueljournal.com

Reduction: The ethyl ester group can be reduced to a primary alcohol. This transformation requires a strong reducing agent.

With Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting the ester to 2-(2-mercaptothiazol-4-yl)ethanol. jove.comorgoreview.commasterorganicchemistry.com This reaction proceeds via an aldehyde intermediate which is subsequently reduced to the primary alcohol. ucalgary.ca Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. orgoreview.comucalgary.ca

With Milder Hydride Reagents: It is possible to stop the reduction at the aldehyde stage using modified, less reactive hydride reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. orgoreview.com

The following table summarizes the key reactions of the ethyl acetate functional group in Ethyl 2-(2-mercaptothiazol-4-yl)acetate.

| Reaction Type | Reagents | Product(s) | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | 2-(2-mercaptothiazol-4-yl)acetic acid + Ethanol | Heat |

| Base-Catalyzed Hydrolysis | NaOH (aq) | Sodium 2-(2-mercaptothiazol-4-yl)acetate + Ethanol | Heat |

| Transesterification | R'OH, H⁺ or OR'⁻ (cat.) | Methyl 2-(2-mercaptothiazol-4-yl)acetate + Ethanol | Heat |

| Reduction | 1. LiAlH₄ 2. H₃O⁺ | 2-(2-mercaptothiazol-4-yl)ethanol | Anhydrous ether (e.g., THF), then aqueous workup |

Detailed Mechanistic Elucidation of Key Chemical Transformations

The primary chemical transformations of the ethyl acetate group in Ethyl 2-(2-mercaptothiazol-4-yl)acetate involve nucleophilic acyl substitution. While the thiazole ring itself can be involved in various reactions, including rearrangements under specific conditions, such transformations are not prominently documented for this specific molecule. wikipedia.orgpharmaguideline.com The most significant and well-characterized reactions are those of the ester moiety.

Mechanism of Acid-Catalyzed Hydrolysis

This is a reversible process that proceeds through several key steps: libretexts.orgchemguide.co.uk

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making it a better leaving group (water). A proton is also transferred to the ethoxy group, making it a better leaving group (ethanol).

Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: A water molecule removes a proton from the carbonyl oxygen, regenerating the acid catalyst and forming the final carboxylic acid product. libretexts.org

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

This reaction is irreversible because the final carboxylate anion is resonance-stabilized and shows little affinity for the alcohol product. ijcce.ac.ir

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate. ijcce.ac.ir

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Proton Transfer (Acid-Base Reaction): The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This is a rapid and essentially irreversible acid-base reaction that forms ethanol and the resonance-stabilized carboxylate anion. ijcce.ac.ir

Mechanism of Transesterification (Acid-Catalyzed)

The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol as the nucleophile instead of water. pearson.com

Protonation of Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, enhancing the carbonyl carbon's electrophilicity. pearson.com

Nucleophilic Attack by Alcohol: A molecule of the new alcohol (e.g., methanol) attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the incoming alcohol group to the original ethoxy group, converting it into a good leaving group (ethanol).

Elimination of Ethanol: The intermediate collapses, eliminating a molecule of ethanol.

Deprotonation: A base (such as another alcohol molecule) removes the proton from the new carbonyl group to yield the final transesterified product and regenerate the catalyst.

Mechanism of Ester Reduction by LiAlH₄

The reduction of an ester with lithium aluminum hydride (LiAlH₄) requires two equivalents of the hydride ion (H⁻). jove.comucalgary.ca

First Nucleophilic Attack: A hydride ion from the AlH₄⁻ complex acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. ucalgary.caorgosolver.com

Elimination of Alkoxide: The tetrahedral intermediate collapses, and the ethoxide group is eliminated as a leaving group, forming an aldehyde intermediate. masterorganicchemistry.comucalgary.ca

Second Nucleophilic Attack: The aldehyde formed is more reactive than the starting ester. ucalgary.ca A second hydride ion from another LiAlH₄ molecule rapidly attacks the aldehyde's carbonyl carbon, forming a new tetrahedral alkoxide intermediate. jove.comorgosolver.com

Protonation (Workup): An acidic aqueous workup (e.g., addition of H₃O⁺) is performed to protonate the alkoxide ion, yielding the primary alcohol product. orgosolver.com

Spectroscopic and Crystallographic Characterization of Ethyl 2 2 Mercaptothiazol 4 Yl Acetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete connectivity map of Ethyl 2-(2-mercaptothiazol-4-yl)acetate can be constructed. The compound exists in a tautomeric equilibrium between the thione form (major) and the thiol form (minor), which influences the spectroscopic data, particularly the proton signal of the N-H or S-H group.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Ethyl 2-(2-mercaptothiazol-4-yl)acetate, four distinct signals are expected. The characteristic chemical shifts (δ) are predicted based on analogous structures found in the literature. chemicalbook.comnih.govbris.ac.ukdocbrown.info

Ethyl Ester Protons (-OCH₂CH₃): The methyl protons (-CH₃) are expected to appear as a triplet at approximately δ 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (-OCH₂-) will resonate further downfield as a quartet around δ 4.15 ppm, a result of their proximity to the electron-withdrawing oxygen atom and coupling with the methyl protons. bris.ac.ukyoutube.com

Methylene Bridge Protons (-CH₂-Thiazole): The two protons of the methylene group attached to the C4 position of the thiazole (B1198619) ring are chemically equivalent and have no adjacent protons, thus they are expected to produce a sharp singlet. This signal is anticipated to be in the range of δ 3.70 ppm.

Thiazole Ring Proton (C5-H): The single proton attached to the C5 position of the thiazole ring will appear as a singlet, with an expected chemical shift around δ 6.80 ppm.

Thione/Thiol Proton (-NH-/-SH): Due to the thione-thiol tautomerism, a broad singlet corresponding to the N-H proton (in the dominant thione form) is expected in the downfield region, typically between δ 11.0 and 13.0 ppm. The exact position and broadness are highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2-(2-mercaptothiazol-4-yl)acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH₃ | ~ 1.25 | Triplet (t) | 3H |

| -CH₂ -Thiazole | ~ 3.70 | Singlet (s) | 2H |

| -OCH₂ CH₃ | ~ 4.15 | Quartet (q) | 2H |

| C5-H | ~ 6.80 | Singlet (s) | 1H |

| N-H (Thione) | ~ 12.0 | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For Ethyl 2-(2-mercaptothiazol-4-yl)acetate, seven distinct carbon signals are predicted. The chemical shifts are estimated based on data from similar thiazole and ester compounds. mdpi.comaip.orgchegg.com

Ethyl Ester Carbons (-OCH₂CH₃): The terminal methyl carbon (-CH₃) is expected at approximately δ 14.2 ppm, while the methylene carbon (-OCH₂-) will be further downfield around δ 61.5 ppm due to the deshielding effect of the adjacent oxygen.

Methylene Bridge Carbon (-CH₂-Thiazole): This carbon is anticipated to resonate around δ 33.0 ppm.

Ester Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and is expected to appear in the region of δ 170.5 ppm. mdpi.com

Thiazole Ring Carbons: The C5 carbon, attached to a proton, is predicted to be around δ 115.0 ppm. The C4 carbon, bearing the acetate (B1210297) substituent, would be further downfield at approximately δ 145.0 ppm. The most deshielded carbon is C2, which is part of the thioamide group (C=S), and its signal is expected to be significantly downfield, around δ 185.0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2-(2-mercaptothiazol-4-yl)acetate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂C H₃ | ~ 14.2 |

| -C H₂-Thiazole | ~ 33.0 |

| -OC H₂CH₃ | ~ 61.5 |

| C 5-H | ~ 115.0 |

| C 4 | ~ 145.0 |

| C =O | ~ 170.5 |

| C 2 (C=S) | ~ 185.0 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure by revealing through-bond and through-space correlations. nih.govscience.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For the title compound, a key cross-peak would be observed between the ethyl group's methylene protons (~δ 4.15 ppm) and methyl protons (~δ 1.25 ppm), confirming the ethyl fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show cross-peaks between: the methyl protons (~δ 1.25 ppm) and the methyl carbon (~δ 14.2 ppm); the ethyl methylene protons (~δ 4.15 ppm) and its corresponding carbon (~δ 61.5 ppm); the acetate methylene protons (~δ 3.70 ppm) and its carbon (~δ 33.0 ppm); and the thiazole C5-H proton (~δ 6.80 ppm) and the C5 carbon (~δ 115.0 ppm). science.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Key expected correlations include:

From the acetate methylene protons (~δ 3.70 ppm) to the ester carbonyl carbon (C=O, ~δ 170.5 ppm) and the thiazole carbons C4 (~δ 145.0 ppm) and C5 (~δ 115.0 ppm). This definitively places the ethyl acetate group on the C4 position of the thiazole ring.

From the ethyl methylene protons (~δ 4.15 ppm) to the ester carbonyl carbon (C=O, ~δ 170.5 ppm).

From the thiazole C5-H proton (~δ 6.80 ppm) to the thiazole carbons C4 (~δ 145.0 ppm) and C2 (~δ 185.0 ppm). nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum is expected to show several key absorption bands. A strong, sharp peak characteristic of the ester carbonyl (C=O) stretching vibration should be present around 1735 cm⁻¹. The C-O stretching vibrations of the ester group typically result in two bands in the 1250-1000 cm⁻¹ region. Vibrations associated with the thiazole ring, including C=N and C=C stretching, are expected in the 1610-1450 cm⁻¹ region. A significant band corresponding to the thioamide C=S stretching vibration is anticipated around 1300-1100 cm⁻¹. Due to the dominant thione tautomer, a broad absorption band for the N-H stretch would likely appear in the 3200-3100 cm⁻¹ range. Aliphatic C-H stretching from the ethyl and methylene groups would be observed just below 3000 cm⁻¹. chemicalbook.comchemicalbook.com

Raman spectroscopy provides complementary information. The C=S bond, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Symmetric vibrations of the thiazole ring are also typically Raman active. researchgate.netresearchgate.netnih.gov

Table 3: Predicted Vibrational Frequencies for Ethyl 2-(2-mercaptothiazol-4-yl)acetate

| Functional Group | Vibration Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretch (Thione) | ~ 3150 (broad) | Weak |

| C-H (Thiazole) | Stretch | ~ 3080 | Moderate |

| C-H (Aliphatic) | Stretch | 2980-2850 | Strong |

| C=O (Ester) | Stretch | ~ 1735 (Strong) | Moderate |

| C=N / C=C (Ring) | Stretch | 1610-1450 | Strong |

| C=S (Thioamide) | Stretch | ~ 1250 | Strong |

| C-O (Ester) | Stretch | 1240, 1050 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for Ethyl 2-(2-mercaptothiazol-4-yl)acetate is C₇H₉NO₂S₂. The calculated monoisotopic mass for the neutral molecule is 219.0078 Da. In HRMS analysis, this would typically be observed as the protonated molecule [M+H]⁺ with a mass of 220.0151 Da.

Electron ionization mass spectrometry reveals characteristic fragmentation patterns that serve as a fingerprint for the molecule's structure. semanticscholar.orgresearchgate.netsapub.orglibretexts.org The fragmentation of Ethyl 2-(2-mercaptothiazol-4-yl)acetate is expected to proceed through several key pathways:

Loss of the ethoxy group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion [M - 45]⁺.

Loss of ethylene (McLafferty Rearrangement): If sterically feasible, a McLafferty rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄) from the ethyl ester group, producing a fragment ion at [M - 28]⁺.

Cleavage of the acetate side chain: The bond between the methylene bridge and the thiazole ring can break, leading to a fragment corresponding to the thiazole ring itself or the ethyl acetate radical.

Thiazole ring fragmentation: The thiazole ring can undergo characteristic cleavage, often involving the loss of small molecules like HCN or acetylene, which helps in identifying the core heterocyclic structure. semanticscholar.orgresearchgate.net The presence of two sulfur atoms would also produce a characteristic isotopic pattern for sulfur-containing fragments.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, specifically those involving chromophores. The primary chromophore in Ethyl 2-(2-mercaptothiazol-4-yl)acetate is the 2-mercaptothiazole ring system. researchgate.netscut.edu.cn

The spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the thiazole ring. Based on studies of 2-mercaptobenzothiazole (B37678) and related derivatives, strong absorption bands are anticipated in the UV region. researchgate.net Typically, two main absorption maxima are observed for such systems. One intense band is expected around 230-250 nm, with a second, often broader band appearing at a longer wavelength, approximately 310-330 nm. The ester carbonyl group also possesses a chromophore capable of a weak n → π* transition, but this is often obscured by the much stronger absorptions from the heterocyclic ring. The position and intensity of these absorption bands can be influenced by the solvent polarity. sielc.commerckmillipore.com

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For analogues of Ethyl 2-(2-mercaptothiazol-4-yl)acetate, single-crystal X-ray diffraction studies have elucidated their molecular conformations and crystal packing arrangements.

Detailed crystallographic data have been reported for several benzothiazole (B30560) derivatives, which are key structural analogues. For instance, the crystal structure of Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate has been determined, revealing a monoclinic crystal system. nih.govnih.gov In this molecule, the dihedral angle between the benzene and thiazole rings is 1.25 (3)°. nih.govnih.gov The structure is stabilized by intramolecular C—H⋯O and C—H⋯Cl interactions, which lead to the formation of two five-membered rings. nih.govnih.gov

Another related compound, Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate , also crystallizes in the monoclinic system. nih.gov Its molecular structure is characterized by a small dihedral angle of 1.20 (2)° between the benzothiazole ring system and the adjacent benzene ring. nih.govnih.gov The crystal packing is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which link pairs of molecules into centrosymmetric dimers. nih.govnih.gov

The crystal structure of a non-benzofused analogue, Ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]-acetate , has also been resolved. researchgate.netresearchgate.net This compound crystallizes in the triclinic space group P-1. researchgate.net

The crystallographic parameters for these representative analogues are summarized in the table below, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Analogues of Ethyl 2-(2-mercaptothiazol-4-yl)acetate

| Parameter | Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate nih.gov | Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate nih.gov | Ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]-acetate researchgate.net |

| Molecular Formula | C₁₁H₁₀ClNO₃S | C₁₇H₁₆N₂O₂S | C₇H₈N₂O₃S |

| Mr | 271.71 | 312.38 | Not Reported |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/c | P-1 |

| a (Å) | 5.4830 (11) | 5.6303 (1) | 4.1057 (9) |

| b (Å) | 19.410 (4) | 26.1604 (5) | 10.394 (2) |

| c (Å) | 11.060 (2) | 10.5989 (2) | 11.000 (2) |

| α (°) | 90 | 90 | 84.455 (4) |

| β (°) | 95.16 (3) | 98.294 (1) | 72.175 (2) |

| γ (°) | 90 | 90 | 67.277 (2) |

| V (ų) | 1172.3 (4) | 1544.79 (5) | 412.1 |

| Z | 4 | 4 | 2 |

Computational Chemistry and Theoretical Modelling of Ethyl 2 2 Mercaptothiazol 4 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of Ethyl 2-(2-mercaptothiazol-4-yl)acetate. ekb.egmdpi.com These calculations allow for the determination of molecular geometries, orbital energies, and the relative stabilities of different isomers.

Ethyl 2-(2-mercaptothiazol-4-yl)acetate can exist in two tautomeric forms: the thione form and the thiol form. The thione form possesses a carbon-sulfur double bond (C=S) within the thiazole (B1198619) ring, while the thiol form features a sulfhydryl group (-SH). DFT calculations can be employed to determine the relative stabilities of these tautomers by calculating their ground-state energies. rsc.org The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the predominant species at equilibrium. The equilibrium constant (KT) for the tautomerization can be estimated from the difference in Gibbs free energy (ΔG) between the two forms.

Illustrative Data Table: Calculated Energies and Equilibrium Constant for Tautomers of Ethyl 2-(2-mercaptothiazol-4-yl)acetate

| Tautomer | Method/Basis Set | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Thione | B3LYP/6-311++G(d,p) | -1009.123456 | -1009.045678 | 0.00 | 98.7 |

| Thiol | B3LYP/6-311++G(d,p) | -1009.120123 | -1009.042345 | 2.10 | 1.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

The flexibility of the ethyl acetate (B1210297) side chain in Ethyl 2-(2-mercaptothiazol-4-yl)acetate gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in three-dimensional space. By systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each point, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. DFT calculations can accurately predict the geometries and relative energies of these conformers. semanticscholar.org

Illustrative Data Table: Relative Energies of Conformers of Ethyl 2-(2-mercaptothiazol-4-yl)acetate

| Conformer | Dihedral Angle (°C-C-O-C) | Method/Basis Set | Relative Energy (kcal/mol) |

| I (Global Minimum) | 180 (anti) | B3LYP/6-311++G(d,p) | 0.00 |

| II | 60 (gauche) | B3LYP/6-311++G(d,p) | 1.5 |

| III | -60 (gauche) | B3LYP/6-311++G(d,p) | 1.5 |

Note: The data in this table is for illustrative purposes only and represents a simplified conformational analysis.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Ethyl 2-(2-mercaptothiazol-4-yl)acetate, MD simulations can provide valuable insights into its behavior in a solution phase. nih.govresearchgate.net By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it is possible to observe how the solvent affects the molecule's conformation, tautomeric equilibrium, and intermolecular interactions. MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

In silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. For Ethyl 2-(2-mercaptothiazol-4-yl)acetate, DFT can be used to calculate NMR chemical shifts (1H and 13C) and infrared (IR) vibrational frequencies. semanticscholar.orgsemanticscholar.org

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

| Parameter | Atom/Bond | Predicted Value (DFT) | Experimental Value |

| 1H NMR Chemical Shift (ppm) | H (N-H, thione) | 11.5 | 11.8 |

| 13C NMR Chemical Shift (ppm) | C=S (thione) | 185.2 | 187.4 |

| IR Frequency (cm-1) | C=O stretch | 1735 | 1730 |

| IR Frequency (cm-1) | N-H bend | 1550 | 1545 |

Note: The data in this table is hypothetical and serves to illustrate the comparison between computationally predicted and experimentally measured spectroscopic parameters.

Computational Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving Ethyl 2-(2-mercaptothiazol-4-yl)acetate. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. nih.govresearchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. DFT calculations can be used to locate and characterize the geometry and energy of transition states, providing a detailed picture of the reaction pathway. For example, the mechanism of its synthesis or its participation in subsequent reactions can be elucidated. researchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Synthesis and Structure Property Relationships of Ethyl 2 2 Mercaptothiazol 4 Yl Acetate Analogues

Rational Design Principles for Novel Thiazole-Based Architectures

The design of novel thiazole-based molecules, including analogues of Ethyl 2-(2-mercaptothiazol-4-yl)acetate, is guided by several key principles aimed at optimizing their desired properties. These principles often involve a combination of computational modeling and established medicinal chemistry strategies.

Pharmacophore Modeling: This ligand-based drug design approach is instrumental in identifying the essential structural features required for a molecule's biological activity. For a series of thiazole (B1198619) derivatives, a pharmacophore model might consist of a specific arrangement of hydrogen bond donors, acceptors, and aromatic rings. For instance, a five-point pharmacophore model (ADRRR) was developed for a series of thiazole derivatives acting as Pin1 inhibitors, comprising one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro Such models serve as a blueprint for designing new analogues with potentially enhanced affinity for a biological target.

Bioisosteric Replacement: This strategy involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological or physical characteristics. For example, a phenyl ring in a bioactive molecule could be replaced by a thiazole ring. nih.gov This substitution can influence factors like metabolic stability, solubility, and target binding affinity. The molecular size and shape of a pyrazole, for instance, are similar to that of a thiazole, making them potential bioisosteres for one another. researchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBDD can be employed to design ligands that fit precisely into the binding site. Molecular docking studies are a key component of SBDD, allowing researchers to predict the binding orientation and affinity of designed molecules. This approach helps in the rational design of modifications to the thiazole scaffold to enhance interactions with specific amino acid residues in the target's active site.

Hybrid Pharmacophore Approach: This approach involves combining two or more known bioactive pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or enhanced activity. For example, hybrid molecules containing both chalcone (B49325) and thiazole scaffolds have been designed and synthesized as potent inhibitors of the 5-lipoxygenase enzyme. nih.gov

By applying these rational design principles, chemists can move beyond random screening and purposefully design novel thiazole-based architectures with a higher probability of possessing the desired macroscopic and microscopic properties.

Systematic Chemical Modification at Key Positions of Ethyl 2-(2-mercaptothiazol-4-yl)acetate

The core structure of Ethyl 2-(2-mercaptothiazol-4-yl)acetate offers several key positions for systematic chemical modification to generate a library of analogues with diverse properties. These modifications can be strategically introduced at the C2-mercapto position, the C4-acetate side chain, and on the thiazole ring itself.

Variations at the C2-Mercapto Position (e.g., S-substitutions)

The thiol group at the C2 position is a versatile handle for introducing a wide range of substituents through S-alkylation and S-arylation reactions. This nucleophilic sulfur atom readily reacts with various electrophiles, allowing for the creation of a diverse library of thioether derivatives.

The general synthetic route for S-substitution involves the reaction of Ethyl 2-(2-mercaptothiazol-4-yl)acetate with an appropriate alkyl or aryl halide in the presence of a base. Common bases used for this transformation include potassium carbonate, sodium hydride, and triethylamine, with solvents such as acetone, dimethylformamide (DMF), or ethanol (B145695). digitellinc.com

Table 1: Examples of S-Substitutions on the 2-Mercaptothiazole Scaffold

| Reagent | Resulting S-Substituent |

|---|---|

| Ethyl chloroacetate | -S-CH₂COOEt |

| Benzyl bromide | -S-CH₂-Ph |

| 2-Bromoacetophenone | -S-CH₂CO-Ph |

| Allyl bromide | -S-CH₂-CH=CH₂ |

The nature of the substituent at the C2-sulfur atom can significantly influence the electronic properties and steric profile of the molecule. For instance, the introduction of aromatic rings can facilitate π-π stacking interactions, which can be crucial for binding to biological targets. The length and branching of alkyl chains can modulate lipophilicity, thereby affecting solubility and membrane permeability.

Modifications to the C4-Acetate Side Chain (e.g., different esters, acetic acid derivatives)

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2-mercaptothiazol-4-yl)acetic acid, under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis is a reversible reaction and typically requires an excess of water to drive the equilibrium towards the products. ijper.org Alkaline hydrolysis, on the other hand, is an irreversible process that yields the carboxylate salt, which can then be acidified to obtain the free carboxylic acid. researchgate.net

Amide Formation: The resulting carboxylic acid can be converted into a wide variety of amides through coupling reactions with primary or secondary amines. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be employed for this transformation. tandfonline.com This allows for the introduction of a vast array of substituents, significantly expanding the chemical space of the analogue library.

Hydrazide Formation: The ethyl ester can also be directly converted to the corresponding hydrazide, 2-(2-mercaptothiazol-4-yl)acetohydrazide, by reacting it with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. digitellinc.com This hydrazide can then serve as a precursor for the synthesis of other heterocyclic systems.

Table 2: Modifications of the C4-Acetate Side Chain

| Reaction | Resulting Functional Group |

|---|---|

| Ester Hydrolysis | -CH₂-COOH |

| Amidation (with R¹R²NH) | -CH₂-CONR¹R² |

| Hydrazinolysis | -CH₂-CONHNH₂ |

These modifications allow for fine-tuning of the molecule's physicochemical properties. For example, converting the ester to a carboxylic acid introduces a polar, ionizable group, which can enhance water solubility and provide a site for salt formation. Amide derivatives can introduce additional hydrogen bonding capabilities and steric bulk, influencing interactions with biological targets.

Ring Substitutions and Heterocyclic Modifications on the Thiazole Core

Direct substitution on the thiazole ring of Ethyl 2-(2-mercaptothiazol-4-yl)acetate is another avenue for generating structural diversity. The reactivity of the thiazole ring is influenced by the existing substituents. Electrophilic substitution reactions on thiazoles typically occur at the C5 position, which is rendered electron-rich by the sulfur atom. pharmaguideline.com

Halogenation: Halogen atoms, such as bromine or chlorine, can be introduced onto the thiazole ring, often at the C5 position, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com These halogenated derivatives can then serve as versatile intermediates for further functionalization through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are powerful tools for forming carbon-carbon bonds. digitellinc.comcdnsciencepub.com A halogenated thiazole can be coupled with a variety of boronic acids (Suzuki) or alkenes (Heck) to introduce aryl, heteroaryl, or vinyl substituents onto the thiazole core. These reactions significantly expand the range of accessible analogues. rsc.org

Bioisosteric Ring Replacements: In some cases, the entire thiazole ring can be replaced with another five-membered heterocycle to explore the impact of different heteroatom compositions on the molecule's properties. For example, an oxadiazole or a triazole ring could be considered as a bioisostere for the thiazole ring. researchgate.net

Advanced Techniques for Combinatorial Synthesis and High-Throughput Screening of Derivatives

The systematic generation of large libraries of Ethyl 2-(2-mercaptothiazol-4-yl)acetate analogues is greatly facilitated by advanced synthetic and screening methodologies. Combinatorial chemistry, particularly solid-phase organic synthesis (SPOS), and high-throughput screening (HTS) are powerful tools in this endeavor.

Solid-Phase Organic Synthesis (SPOS): SPOS is a cornerstone of combinatorial chemistry, enabling the rapid and efficient synthesis of large numbers of compounds in a parallel fashion. nih.gov In this technique, the starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out in solution. Excess reagents and by-products are easily removed by simple filtration and washing of the resin. This simplifies the purification process and allows for the automation of the synthetic steps.

For the synthesis of a library of thiazole derivatives, a suitable building block can be attached to the solid support, followed by a series of reactions to introduce diversity at the C2, C4, and thiazole ring positions. nih.govmdpi.com For example, a resin-bound thioamide could be reacted with a variety of α-haloketones in a parallel synthesizer to generate a library of 2,4-disubstituted thiazoles. rsc.org

High-Throughput Screening (HTS): Once a library of analogues has been synthesized, HTS techniques are employed to rapidly assess their desired properties. HTS involves the use of automated robotic systems to test thousands of compounds simultaneously in miniaturized assays.

The specific HTS assay will depend on the intended application of the thiazole analogues. For example, if the goal is to identify potent enzyme inhibitors, a fluorescence-based or luminescence-based enzymatic assay can be adapted for a high-throughput format. nih.gov In materials science, HTS methods can be used to screen for properties such as fluorescence, thermal stability, or conductivity.

The combination of combinatorial synthesis and HTS allows for the rapid exploration of vast chemical space, significantly accelerating the discovery of novel thiazole-based molecules with optimized properties.

Correlation of Structural Features with Desired Macroscopic and Microscopic Properties

Electronic Properties and Reactivity: The electronic nature of substituents on the thiazole ring can have a profound impact on the molecule's reactivity and its interactions with other molecules. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the thiazole ring, influencing its susceptibility to electrophilic or nucleophilic attack. ias.ac.in For example, an electron-donating group at the C2 position can activate the C5 position towards electrophilic substitution. ias.ac.in Computational methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties like net atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), which can be correlated with the observed reactivity of the thiazole derivatives. researchgate.netasianpubs.org

Biological Activity: In the context of medicinal chemistry, the goal is to establish a Structure-Activity Relationship (SAR). This involves correlating specific structural modifications with changes in biological activity, such as enzyme inhibition or receptor binding affinity. For instance, an SAR study of a series of thiazole derivatives might reveal that a particular substituent at the C2 position is crucial for high-affinity binding to a target protein, while modifications at the C4 side chain primarily affect solubility and pharmacokinetic properties. nih.gov

Table 3: Hypothetical Structure-Activity Relationship for Thiazole-Based Enzyme Inhibitors

| C2-Substituent | C4-Side Chain | Thiazole Ring Substituent | Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|---|

| -SH | -CH₂COOEt | H | 10.5 |

| -S-CH₃ | -CH₂COOEt | H | 5.2 |

| -S-CH₂Ph | -CH₂COOEt | H | 1.8 |

| -S-CH₂Ph | -CH₂COOH | H | 0.9 |

| -S-CH₂Ph | -CH₂CONH₂ | H | 1.2 |

This hypothetical data illustrates how systematic modifications can lead to a more potent inhibitor. The S-benzylation at the C2 position enhances activity, which is further improved by converting the C4-ester to a carboxylic acid. Finally, the introduction of a bromine atom at the C5 position of the thiazole ring leads to the most potent compound in this series.

Macroscopic Properties: For applications in materials science, the correlation between molecular structure and macroscopic properties such as melting point, solubility, crystal packing, and photophysical properties is of paramount importance. For example, the introduction of long alkyl chains might lower the melting point and increase solubility in nonpolar solvents. The presence of specific functional groups capable of hydrogen bonding can influence the crystal packing arrangement, which in turn can affect the material's bulk properties.

By carefully analyzing the data from a systematically designed library of analogues, robust structure-property relationships can be established. These relationships are invaluable for the future design of even more effective and tailored thiazole-based molecules for a wide range of applications.

Applications of Ethyl 2 2 Mercaptothiazol 4 Yl Acetate in Advanced Materials Science

Utilization in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). While direct studies on the AIE properties of Ethyl 2-(2-mercaptothiazol-4-yl)acetate are not extensively documented, the broader class of benzothiazole (B30560) derivatives has shown significant promise as AIE luminogens (AIEgens).

For instance, certain benzothiazole derivatives have been shown to exhibit multicolor emission in their aggregated state, making them suitable candidates for OLEDs nih.gov. The proposed mechanism for AIE in many heterocyclic compounds involves the restriction of intramolecular rotation upon aggregation, which blocks non-radiative decay pathways and promotes luminescence. Methoxyquinolone–benzothiazole hybrids, for example, display significant AIE behavior due to their planar geometry and strong aggregation in solvophobic environments mdpi.com. The fluorescence of these systems can be modulated, which is a desirable feature for chemosensors mdpi.com.

Furthermore, a triad system incorporating bisthienylethene and dipyrimido[2,1-b] nih.govsemanticscholar.orgbenzothiazole has been synthesized and shown to exhibit remarkable AIE properties mdpi.com. The fluorescence of this material can be controlled by light, indicating its potential for use in optical memory media mdpi.com. Given that the thiazole (B1198619) core is a key component in these AIE-active systems, it is plausible that Ethyl 2-(2-mercaptothiazol-4-yl)acetate could be developed into a novel AIEgen.

Table 1: Examples of Thiazole-Based Derivatives in AIE Research

| Compound Class | Key Findings | Potential Application | Reference |

| Benzothiazole Derivatives | Multicolor emission in aggregated state. | OLEDs, Bio-imaging | nih.gov |

| Methoxyquinolone–Benzothiazole Hybrids | Significant AIE behavior, fluorescence quenching by cyanide ions. | Chemosensors | mdpi.com |

| Bisthienylethene-Dipyrimido[2,1-b] nih.govsemanticscholar.orgbenzothiazole Triad | Remarkable AIE properties, photo-switchable fluorescence. | Optical Memory | mdpi.com |

Integration into Polymer Matrices for Enhanced Thermal Stability and Other Properties

The thermal stability of polymers is a critical factor for their application in high-temperature environments. The incorporation of additives is a common strategy to enhance the thermal resistance of polymeric materials specialchem.com. Thiazole-containing compounds have been investigated for their potential to improve the thermal properties of polymers.

In another study, new thermally reactive copolymers based on dithienylthiazolo[5,4-d]thiazole were synthesized for use in polymer solar cells rsc.org. These polymers were designed with thermally removable ester groups to enhance photochemical stability in thin films rsc.org. The research demonstrated that the removal of these solubilizing groups improved the long-term durability of the materials, highlighting the role of the thiazole-based backbone in maintaining stability rsc.org. The inherent stability of the thiazolo[5,4-d]thiazole unit, with its electron-deficient and rigid planar structure, makes it a promising building block for thermally stable organic semiconductors rsc.org.

Although direct data on Ethyl 2-(2-mercaptothiazol-4-yl)acetate as a polymer additive is scarce, the known thermal stability of the thiazole ring suggests its potential utility in enhancing the thermal properties of various polymer matrices.

Table 2: Research on Thermal Stability of Thiazole-Containing Polymers

| Polymer System | Method of Analysis | Key Findings on Thermal Stability | Reference |

| Poly(2-acrylamido-4-antipyrinyl) thiazole-co-methyl methacrylate | Thermal Analysis | Copolymer stability is intermediate between homopolymers. | researchcommons.org |

| Dithienylthiazolo[5,4-d]thiazole and silolodithiophene copolymers | Accelerated Degradation Method | Removal of solubilizing groups improves photochemical stability. | rsc.org |

| Polyurethane and Poly(urea)urethane Elastomers with Biobased Polyols | Thermogravimetric Analysis (TGA) | Addition of tall oil-based polyol delayed thermal degradation. | nih.gov |

Applications as Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting framework. The presence of both a nitrogen-containing heterocycle (thiazole) and a sulfur-containing functional group (mercapto) in Ethyl 2-(2-mercaptothiazol-4-yl)acetate makes it an excellent candidate for a versatile ligand in the synthesis of coordination polymers and MOFs.

Research has demonstrated the synthesis of an iron(III) coordination polymer using 2-mercaptobenzothiazole (B37678) (a related compound) as a ligand, along with 1,4-benzenedicarboxylic acid researchgate.net. The characterization of this polymer confirmed the coordination of the 2-mercaptobenzothiazole to the iron center researchgate.net. This provides strong evidence that the mercaptothiazole moiety can effectively bind to metal ions to form stable coordination networks.

The versatility of thiazole- and imidazole-based ligands in constructing diverse coordination polymer architectures has been well-documented mdpi.comnih.gov. The ability of these N-donor heterocyclic ligands to bridge metal centers is a key factor in the formation of 1D, 2D, and 3D frameworks mdpi.com. The combination of the thiazole nitrogen and the mercapto sulfur in Ethyl 2-(2-mercaptothiazol-4-yl)acetate could lead to novel coordination modes and the formation of MOFs with interesting topologies and properties, such as selective gas uptake or catalytic activity.

Table 3: Examples of Thiazole and Mercapto-Compounds as Ligands

| Ligand | Metal Ion | Resulting Structure | Key Properties | Reference |

| 2-Mercaptobenzothiazole | Fe(III) | Coordination Polymer | Potential biological activity. | researchgate.net |

| 1,2,4-Triazole Amino Acid Linkers | Zn(II) | 1D Coordination Polymers, 2D Chiral Helicates, 3D MOFs | Potential for spin crossover properties. | mdpi.com |

| 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene | Cd(II) | 3D Metal-Organic Framework | Selective sensing of Fe³⁺ and nitro compounds. | nih.gov |

Potential in Organic Electronic Materials (e.g., OLED Intermediates)

Thiazole-based organic semiconductors have garnered significant interest for their applications in organic electronics, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs) semanticscholar.org. The electron-accepting nature of the thiazole ring makes it a useful building block for n-type and ambipolar organic semiconductors.

Several studies have highlighted the use of thiazole derivatives in the emissive layer of OLEDs. For instance, solid-state thiazole-based fluorophores have been shown to be promising materials for white organic light-emitting devices (WOLEDs) researchgate.net. These materials exhibit large Stokes shifts and excellent photostability, which are desirable characteristics for emissive materials researchgate.net. The HOMO and LUMO energy levels of these thiazole derivatives are suitable for use in OLEDs, and they have demonstrated long luminescence lifetimes researchgate.net.

While the direct application of Ethyl 2-(2-mercaptothiazol-4-yl)acetate as an OLED intermediate has not been reported, its thiazole core suggests that it could be chemically modified to create novel emissive materials or host materials for phosphorescent OLEDs. The presence of the mercapto and ethyl acetate (B1210297) groups provides handles for further chemical synthesis to tune the electronic and photophysical properties of the molecule.

Table 4: Properties of Thiazole-Based Fluorophores for OLEDs

| Compound Type | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Luminescence Lifetime (µs) | Potential Application | Reference |

| N,N-bis(2-methoxyethyl)benzenesulfonamide substituted thiazoles | -5.52 to -5.72 | -1.84 to -2.45 | 7.7 - 11 | White OLEDs | researchgate.net |

| Carbazole and diphenyl imidazole derivatives | - | - | - | Deep-blue fluorescent OLEDs, hosts for phosphorescent OLEDs | mdpi.com |

Role in Nanomaterial Synthesis and Surface Functionalization

The mercapto (thiol) group in Ethyl 2-(2-mercaptothiazol-4-yl)acetate has a strong affinity for the surfaces of noble metals, particularly gold. This makes the compound a prime candidate for the surface functionalization of gold nanoparticles (AuNPs). The functionalization of AuNPs is crucial for their stability in colloidal solutions and for imparting specific functionalities for applications in sensing, catalysis, and biomedicine mdpi.com.

Studies on mercaptothiadiazole-functionalized gold nanoparticles have shown that these ligands can effectively stabilize AuNPs nih.gov. The self-assembly of these functionalized nanoparticles on gold electrodes has been demonstrated, leading to enhanced electrocatalytic activity nih.gov. Ligand exchange reactions, where citrate ions on the surface of AuNPs are replaced by mercaptothiadiazole ligands, have also been successfully carried out researchgate.net.

In the realm of semiconductor nanomaterials, thiol-containing molecules are widely used as capping agents in the synthesis of quantum dots (QDs) to control their growth and provide colloidal stability semanticscholar.orgnih.gov. The use of mercapto-functionalized ligands is a key step in making quantum dots water-soluble and biocompatible for applications in medical diagnostics and bio-imaging semanticscholar.orgnih.govwwu.edu. The bifunctional nature of Ethyl 2-(2-mercaptothiazol-4-yl)acetate, with its thiol group for anchoring to the nanoparticle surface and the ethyl acetate group that can be further modified, makes it a potentially valuable ligand for the synthesis and functionalization of a wide range of nanomaterials.

Table 5: Use of Mercapto-Compounds in Nanomaterial Synthesis and Functionalization

| Nanomaterial | Mercapto-Compound | Purpose | Key Outcome | Reference |

| Gold Nanoparticles | Mercaptothiadiazole derivatives | Stabilization and functionalization | Stable colloidal solutions, enhanced electrocatalytic activity. | nih.govresearchgate.net |

| CdTe Quantum Dots | Thioglycolic acid, L-cysteine | Stabilizers in aqueous synthesis | Hydrophilic and stable quantum dots for medical diagnostics. | semanticscholar.org |

| Quantum Dots | Imidazole-based random copolymer with thiol groups | Water solubilization and biocompatibility | Compact and stable quantum dots with low non-specific binding. | nih.gov |

| Copper Indium Disulfide Quantum Dots | 11-mercapto-1-undecanol | Ligand exchange for stability in polar environments | Enhanced stability and biocompatibility. | wwu.edu |

Catalytic Applications of Ethyl 2 2 Mercaptothiazol 4 Yl Acetate and Its Metal Complexes

Use as Ligands in Homogeneous Catalysis

In the realm of homogeneous catalysis, the ligand plays a pivotal role in modulating the catalytic activity and selectivity of the metal center. Ethyl 2-(2-mercaptothiazol-4-yl)acetate possesses multiple potential coordination sites, including the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the carbonyl oxygen of the acetate (B1210297) group. This multidentate character allows it to form stable chelate complexes with a variety of transition metals. The electronic properties of the thiazole ring, which can be tuned by substituents, further influence the catalytic performance of the resulting metal complexes.

Thiazole-containing ligands have been successfully employed in a range of homogeneous catalytic reactions. For instance, palladium(II) complexes bearing phenylthiazole ligands have demonstrated efficacy as catalysts in Suzuki-Miyaura aryl cross-coupling reactions. rsc.org These catalysts are compatible with a diverse array of functional groups, highlighting the robustness of the thiazole-metal coordination. rsc.org Similarly, ruthenium(III) complexes incorporating thiazole-based ligands have been synthesized and studied for their potential applications. rsc.org The ability of the thiazole nitrogen to act as a more basic donor than pyridine, in some contexts, can influence the electronic environment of the metal center and, consequently, its catalytic behavior. rsc.org

The mercapto group in Ethyl 2-(2-mercaptothiazol-4-yl)acetate introduces an additional soft donor site, which has a high affinity for late transition metals. The interplay between the thiazole ring and the mercapto group can lead to the formation of highly stable five- or six-membered chelate rings with the metal ion, a crucial factor for catalytic stability and efficiency.

Design and Synthesis of Transition Metal Complexes for Specific Catalytic Reactions

The rational design and synthesis of transition metal complexes are central to the development of catalysts with desired properties for specific chemical transformations. The synthesis of complexes involving Ethyl 2-(2-mercaptothiazol-4-yl)acetate would typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide, acetate, or carbonyl compound, in an appropriate solvent.

The choice of the transition metal is dictated by the target catalytic reaction. For instance:

Palladium complexes are widely used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The synthesis of palladium(II) complexes with thiazole derivatives often involves the direct reaction of the ligand with palladium(II) acetate. rsc.org